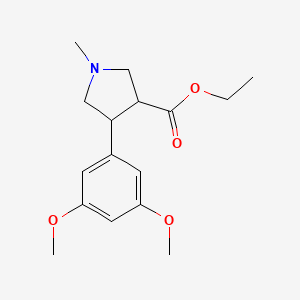
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolidine carboxylates, which are characterized by a pyrrolidine ring attached to a carboxylate group. The presence of the 3,5-dimethoxyphenyl group adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester or diketone under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
Oxidation: Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,5-dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用机制
The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,5-dimethoxyphenyl group is believed to play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine carboxylates and phenyl-substituted pyrrolidines:
Ethyl 4-phenyl-1-methylpyrrolidine-3-carboxylate: Lacks the methoxy groups, resulting in different chemical and biological properties.
Ethyl 4-(3,5-dimethylphenyl)-1-methylpyrrolidine-3-carboxylate:
Ethyl 4-(3,5-dimethoxyphenyl)-1-ethylpyrrolidine-3-carboxylate: The substitution of the methyl group with an ethyl group affects its steric and electronic properties.
The uniqueness of this compound lies in the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
属性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(18)15-10-17(2)9-14(15)11-6-12(19-3)8-13(7-11)20-4/h6-8,14-15H,5,9-10H2,1-4H3 |
InChI 键 |
VPTZKSKAVBESGT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















